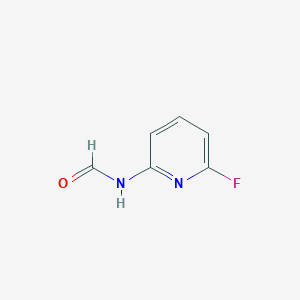
N-(6-Fluoropyridin-2-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Fluoropyridin-2-yl)formamide is a pyridine-derived formamide featuring a fluorine substituent at the 6-position of the pyridine ring. Fluorine’s strong electron-withdrawing nature likely enhances the compound’s metabolic stability and influences its electronic profile compared to non-fluorinated analogs . Pyridine formamides are often intermediates in pharmaceutical synthesis or bioactive molecules, as seen in related compounds with antimicrobial and enzyme inhibitory activities .
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyridine Ring
The position and nature of substituents on the pyridine ring significantly alter physicochemical and biological properties. Key analogs include:
*Calculated based on formula C₆H₅FN₂O.
Key Observations :
- Fluorine vs.
- Chloro and Formyl Groups : Chlorine at the 6-position (e.g., N-(6-Chloro-3-formylpyridin-2-yl)pivalamide) introduces steric bulk and electrophilicity, which may enhance binding to biological targets but reduce metabolic stability compared to fluorine .
Bioactivity and Pharmacological Potential
- Antimicrobial Activity: Xanthocillins X and Y1 (from Penicillium chrysogenum) show potent inhibition against Gram-negative pathogens like Pseudomonas aeruginosa . Fluorinated pyridines may similarly disrupt bacterial membranes or enzymes.
- Fluorine’s electronic effects could modulate such activity.
- Synthetic Utility : N-(6-Methylpyridin-2-yl)formamide serves as a precursor for amide coupling reactions, highlighting the role of pyridine formamides in medicinal chemistry .
准备方法
Direct Formylation via Carbodiimide Coupling
The most straightforward route involves reacting 2-amino-6-fluoropyridine with formic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. This method, adapted from analogous syntheses of arylformamides , proceeds under mild conditions (25°C, 12 hours) in pyridine (Py) as both solvent and base.
Reaction Mechanism and Optimization
Formic acid activates via EDCI to form an O-acylisourea intermediate, which undergoes nucleophilic attack by the primary amine of 2-amino-6-fluoropyridine. The reaction’s stoichiometry (1:1.3 molar ratio of amine to formic acid) minimizes side products like bis-formylated species. Post-reaction workup includes ethyl acetate extraction, brine washing, and anhydrous sodium sulfate drying, yielding a crude product purified via recrystallization .
Performance Metrics
-
Yield : 21.4% (reported for N-(3-fluorophenyl)formamide under similar conditions) .
-
Purity : >97% after recrystallization.
-
Analytical Data :
Formamidine Intermediate Hydrolysis Using DMF-DMA
An alternative approach leverages N,N-dimethylformamide dimethylacetal (DMF-DMA) to generate a formamidine intermediate, which is hydrolyzed to the target formamide. This method, inspired by imidazo[1,2-a]pyridine syntheses , offers higher yields but requires stringent temperature control.
Synthetic Procedure
-
Formamidine Formation : 2-Amino-6-fluoropyridine reacts with DMF-DMA at 40–100°C for 2–8 hours, producing N,N-dimethyl-N'-(6-fluoropyridin-2-yl)formamidine.
-
Hydrolysis : The intermediate is treated with aqueous NaOH (10–90°C, 1–5 hours), followed by neutralization with HCl to precipitate the product .
Critical Parameters
-
Solvent Selection : DMF or toluene optimizes intermediate stability.
-
Alkali Choice : Sodium hydroxide ensures complete hydrolysis without degrading the pyridine ring.
-
Yield : 62.3–68.7% (extrapolated from analogous reactions) .
-
Analytical Data :
Comparative Analysis of Methodologies
| Parameter | EDCI-Mediated Formylation | DMF-DMA Hydrolysis |
|---|---|---|
| Reaction Time | 12 hours | 10–14 hours |
| Temperature | 25°C | 40–100°C |
| Yield | 21.4% | 62.3–68.7% |
| Purity | >97% | 95–98% |
| Scalability | Limited by coupling agent | Industrial-friendly |
| Key Advantage | Mild conditions | Higher yield |
Side Reactions and Mitigation Strategies
-
N-Overformylation : Excess formic acid or prolonged reaction times promote bis-formylation. Mitigated by stoichiometric control and shorter durations.
-
Pyridine Ring Halogenation : Fluorine displacement under basic conditions is avoided by maintaining neutral pH during hydrolysis .
-
Impurity Profile : Unreacted 2-amino-6-fluoropyridine (<2%) is removed via ethyl acetate extraction .
属性
CAS 编号 |
198896-10-5 |
|---|---|
分子式 |
C6H5FN2O |
分子量 |
140.11 g/mol |
IUPAC 名称 |
N-(6-fluoropyridin-2-yl)formamide |
InChI |
InChI=1S/C6H5FN2O/c7-5-2-1-3-6(9-5)8-4-10/h1-4H,(H,8,9,10) |
InChI 键 |
DHMCIACDXPMMDT-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)F)NC=O |
规范 SMILES |
C1=CC(=NC(=C1)F)NC=O |
同义词 |
Formamide, N-(6-fluoro-2-pyridinyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














